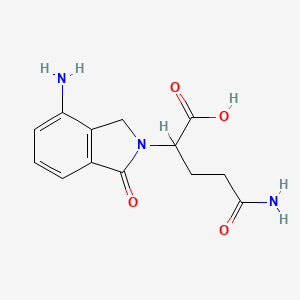

5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Description

5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS: 874760-69-7) is a derivative of glutamic acid featuring an isoindolinone ring substituted with two amino groups. Its molecular formula is C₁₃H₁₅N₃O₄ (MW: 277.28 g/mol), with stereospecificity indicated in its SMILES notation: NC(=O)CC[C@H](N1Cc2c(N)cccc2C1=O)C(=O)O . This compound is recognized as a process-related impurity of lenalidomide, a therapeutic agent for multiple myeloma and myelodysplastic syndromes . Its structure includes a free carboxylic acid, a γ-amide, and a bicyclic 4-amino-1-oxoisoindolin-2-yl moiety, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula |

C13H15N3O4 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid |

InChI |

InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(12(7)18)10(13(19)20)4-5-11(15)17/h1-3,10H,4-6,14H2,(H2,15,17)(H,19,20) |

InChI Key |

KSCACLRGQJXDAB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid typically involves the use of specific building blocks and reagents. One common method involves the use of methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate as a precursor. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product suitable for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various chemical compounds and isotopologues.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It plays a role in the development of therapeutic agents, particularly in the preparation of lenalidomide isotopologues, which are used in the treatment of diseases.

Industry: The compound is utilized in the production of research chemicals and reference standards.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of specific pathways or activation of certain cellular processes.

Comparison with Similar Compounds

Lenalidomide Derivatives and Impurities

Key Observations :

- Substituent Position: The target compound’s 2-yl isoindolinone substitution contrasts with the γ-position analog (Impurity 1), which may alter cereblon-binding efficacy critical for lenalidomide’s mechanism .

- Amino vs. Nitro Groups: The 4-amino group in the target compound improves solubility and H-bonding capacity compared to the nitro-substituted analog, which is more lipophilic and reactive .

Thalidomide Metabolites and Congeners

Key Observations :

- Amino vs. Phthalimido Groups: The target compound’s amino-substituted isoindolinone may reduce teratogenic risk compared to phthalimido derivatives, which are associated with thalidomide’s irreversible developmental toxicity .

Sulfonamide and Acylated Derivatives

Key Observations :

- Functional Group Impact: Sulfonamide and cyano substituents introduce distinct electronic profiles, affecting solubility and target interactions. The target compound’s amino-carboxylic acid structure offers balanced polarity for cellular uptake .

Pharmacological and Toxicological Implications

- Cereblon Binding: The target compound’s amino groups may weakly bind cereblon, unlike lenalidomide, but its impurity status necessitates monitoring for unintended immunomodulatory effects .

- Teratogenicity Risk : Unlike thalidomide metabolites (e.g., 2-phthalimidoglutaramic acid), the target compound lacks the phthalimide moiety linked to developmental toxicity, suggesting a safer profile .

Biological Activity

5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, also known as (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, is a compound that has garnered attention due to its implications in medicinal chemistry, particularly as an impurity related to Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C13H15N3O4, with a molecular weight of 277.28 g/mol. The compound features a complex structure that includes amino and carbonyl functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O4 |

| Molecular Weight | 277.28 g/mol |

| CAS Number | 874760-69-7 |

| Purity | >95% (HPLC) |

The compound is primarily recognized as an impurity in Lenalidomide, which acts through several mechanisms:

- Immunomodulation : It enhances T-cell and natural killer cell activity, which is crucial for anti-tumor immunity.

- Inhibition of Angiogenesis : Similar to Lenalidomide, it may inhibit the formation of new blood vessels that tumors require for growth.

- Modulation of Cytokine Production : The compound can influence the production of various cytokines, thus impacting immune responses.

Biological Activity and Research Findings

Research on this compound has primarily focused on its role as an impurity in Lenalidomide and its potential effects on biological systems. Below are key findings from recent studies:

Case Studies

-

Case Study on Immunomodulatory Effects :

- A study indicated that the presence of this compound in Lenalidomide formulations could alter the drug's efficacy by modifying immune cell responses.

- Findings : Enhanced T-cell proliferation was observed in vitro when combined with this impurity, suggesting a potential synergistic effect with Lenalidomide.

-

Toxicological Assessment :

- Toxicological evaluations revealed that while Lenalidomide is generally well-tolerated, the presence of impurities like this compound could pose risks.

- Findings : Increased cytotoxicity was noted at higher concentrations, necessitating further investigation into safe dosage levels.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds has been made:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Lenalidomide | Immunomodulation | Multiple Myeloma |

| Thalidomide | Anti-inflammatory | Multiple Myeloma |

| 5-Amino-2-(4-aminoisoindole) | Cytokine modulation | Experimental cancer therapies |

Q & A

Q. What are the common synthetic routes for 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid?

The compound is typically synthesized via multi-step processes involving functional group transformations. Key steps include:

- Starting Materials : Use of precursors like glutaric anhydride and substituted anilines to form keto and amino groups .

- Coupling Reactions : Isoindolinone ring formation via condensation reactions, often catalyzed by acetic acid under reflux conditions .

- Purification : High-performance liquid chromatography (HPLC) to achieve >95% purity, as validated in product specifications .

- Intermediate Isolation : Methyl ester derivatives (e.g., Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate) are often synthesized first, followed by hydrolysis to yield the final carboxylic acid .

Q. How is the compound structurally characterized in academic research?

Structural elucidation employs:

- X-ray Crystallography : Resolves the stereochemistry of the isoindolinone core and confirms intramolecular hydrogen bonding patterns, as demonstrated in crystal structure studies .

- NMR Spectroscopy : 1H and 13C NMR verify the positions of amino, oxo, and isoindolinone moieties .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₃H₁₅N₃O₄) and accurate mass (277.28 g/mol) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Temperature : Store at -20°C to prevent degradation of labile functional groups (e.g., amides and ketones) .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of amino groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound in laboratory settings?

Yield optimization strategies include:

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency during isoindolinone formation .

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while acetic acid facilitates cyclization .

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like premature hydrolysis of ester groups .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Comparative Assays : Replicate activity tests using standardized protocols (e.g., enzyme inhibition assays for 5-lipoxygenase, as seen in structurally related compounds) .

- Structural Analog Analysis : Evaluate derivatives with modified substituents (e.g., fluorine substitution at the phenyl group) to isolate structure-activity relationships (SAR) .

- Computational Modeling : Molecular docking studies predict binding affinities to target proteins, helping reconcile discrepancies between in vitro and in silico results .

Q. How can the compound’s mechanism of action in biological systems be investigated?

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like 5-lipoxygenase, using purified enzymes and substrate analogs .

- Metabolic Pathway Profiling : Isotope labeling (e.g., ¹⁵N or ¹³C) tracks incorporation into cellular metabolites, revealing interactions with amino acid biosynthesis pathways .

- Cell-Based Studies : Use knockout cell lines to identify downstream signaling pathways affected by the compound .

Q. What approaches are employed to enhance the compound’s bioactivity through structural modification?

- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., fluorine) to the isoindolinone ring to enhance binding to hydrophobic enzyme pockets .

- Prodrug Design : Synthesize methyl ester derivatives (e.g., Methyl δ-aminolevulinate hydrochloride) to improve membrane permeability, followed by intracellular hydrolysis to the active form .

- Peptide Conjugation : Link the compound to cell-penetrating peptides for targeted delivery, leveraging its carboxylic acid group for covalent attachment .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.